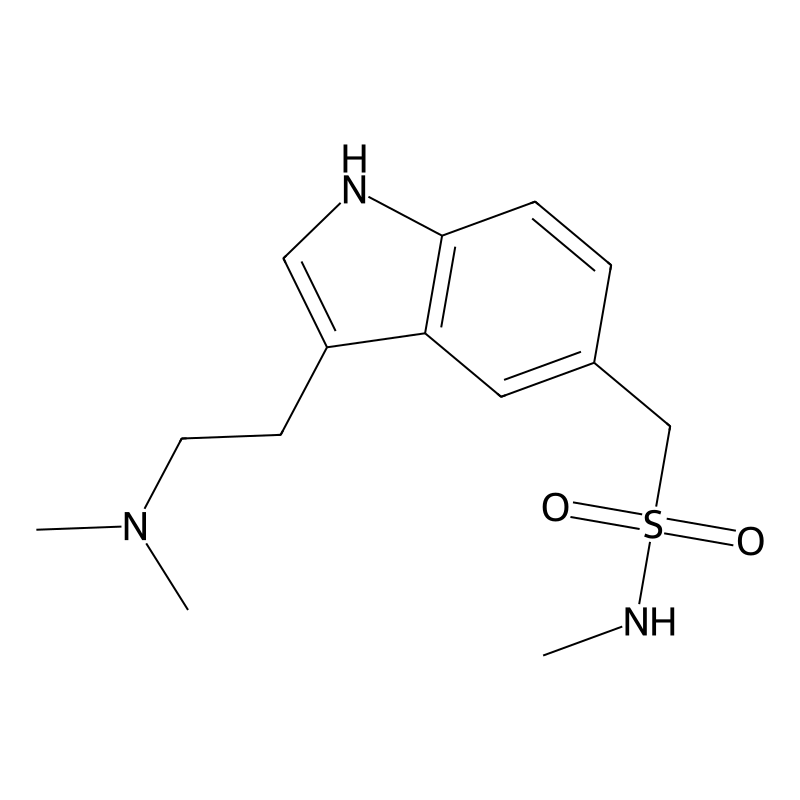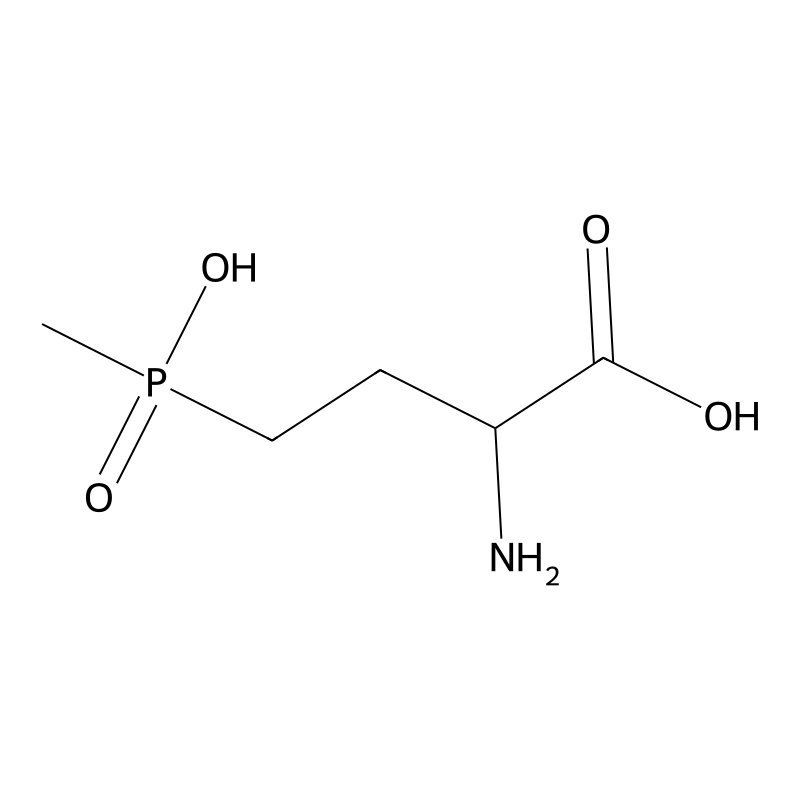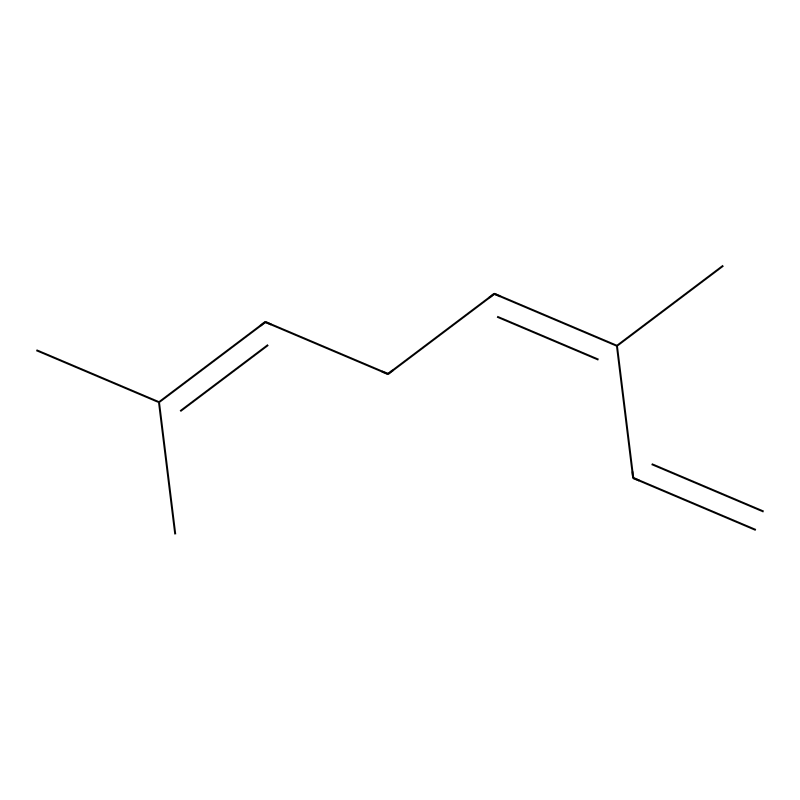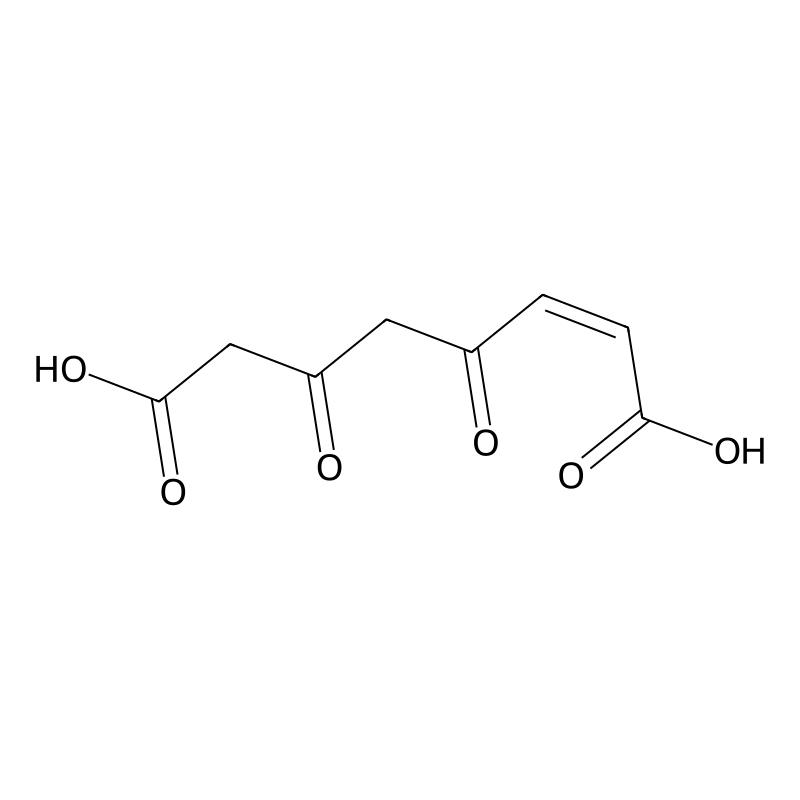(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-y...](/img/structure-2d/800/S3305573.png)
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Background and Synthesis:
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methanone, also known as VU0400783, is a synthetic molecule belonging to the class of heterocyclic compounds. These compounds contain atoms from different elements in their ring structures. VU0400783 was first synthesized and described in 2003 by researchers at Vanderbilt University [].
Potential Applications:
The scientific research surrounding VU0400783 has primarily focused on its potential as a kinase inhibitor. Kinases are enzymes that play a crucial role in various cellular processes, including cell growth, survival, and differentiation. By inhibiting the activity of specific kinases, researchers aim to develop drugs for various diseases, including cancer and inflammatory conditions [].
Studies have shown that VU0400783 exhibits inhibitory activity against several kinases, including Flt-3, CDK2/cyclin E, and Aurora B. Flt-3 is a kinase frequently mutated in acute myeloid leukemia (AML), while CDK2/cyclin E and Aurora B are involved in cell cycle progression, making them potential targets for cancer therapy [, , ].








